molecular formula C13H12N2O2 B1491862 Ethyl 6-phenylpyridazine-4-carboxylate CAS No. 2098113-29-0

Ethyl 6-phenylpyridazine-4-carboxylate

Cat. No. B1491862
CAS RN: 2098113-29-0
M. Wt: 228.25 g/mol
InChI Key: JCIIFAWGODCSGL-UHFFFAOYSA-N
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Description

Ethyl 6-phenylpyridazine-4-carboxylate is a chemical compound derived from pyridazine . It’s a derivative of pyridazine, which contains nitrogen atoms at positions 1 and 2 in the ring along with a keto functionality .


Molecular Structure Analysis

The molecular structure of this compound is characterized by its IUPAC name ethyl 3-phenoxy-6-phenyl-4-pyridazinecarboxylate . Its molecular weight is 320.35 .


Physical And Chemical Properties Analysis

This compound is a solid substance . The CAS Number is 338752-99-1 .

Scientific Research Applications

Synthesis Techniques and Chemical Properties

  • Ethyl 4-substituted and 6-substituted 1,6-naphthyridin-5(6H)-ones were synthesized in a study exploring naphthyridines derivatives, highlighting the versatility of pyridazine derivatives in chemical synthesis (Balogh et al., 2009).
  • Novel thieno[2,3-c]pyridazines using a related starting material demonstrated the potential for antibacterial activity, underscoring the pharmaceutical applications of pyridazine derivatives (Al-Kamali et al., 2014).
  • A convenient synthesis of ethyl-6-(8-hydroxyquinolin-5-yl)-3-methylpyridazine-4-carboxylate as antimicrobial agents was described, indicating the potential for designing new antimicrobial compounds from pyridazine derivatives (Abdel-Mohsen, 2014).

Applications in Corrosion Inhibition and Material Science

  • Pyranpyrazole derivatives, structurally similar to Ethyl 6-phenylpyridazine-4-carboxylate, were identified as novel corrosion inhibitors for mild steel, which is significant for industrial applications (Dohare et al., 2017).

Safety and Hazards

The safety information available indicates that Ethyl 6-phenylpyridazine-4-carboxylate may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Future Directions

While specific future directions for Ethyl 6-phenylpyridazine-4-carboxylate are not available, related compounds have been studied for potential development as neuroprotective and anti-neuroinflammatory agents . This suggests that this compound could also be explored for similar applications.

properties

IUPAC Name

ethyl 6-phenylpyridazine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2/c1-2-17-13(16)11-8-12(15-14-9-11)10-6-4-3-5-7-10/h3-9H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCIIFAWGODCSGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NN=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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